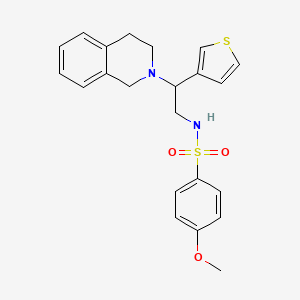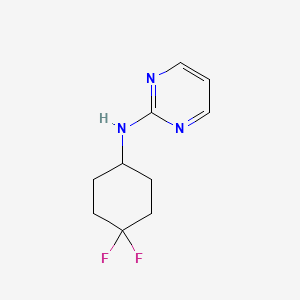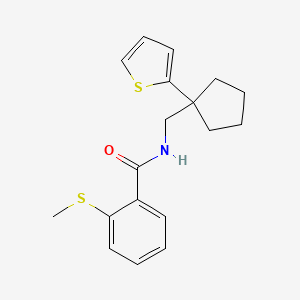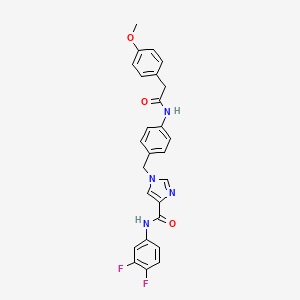
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a chemically intriguing compound known for its multifaceted applications across various scientific fields. This complex molecule features unique structural components such as a dihydroisoquinoline moiety, a thiophene ring, and a methoxybenzenesulfonamide group, all of which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide involves a series of chemical reactions that start with readily available starting materials:
Step 1: Synthesis of the 3,4-dihydroisoquinoline core via Pictet-Spengler reaction using a suitable aldehyde and an amine.
Step 2: Formation of the thiophene-3-yl ethyl intermediate through a metal-catalyzed cross-coupling reaction.
Step 3: Coupling of the 3,4-dihydroisoquinoline and thiophene intermediates using an alkylation reaction under basic conditions.
Step 4: Introduction of the 4-methoxybenzenesulfonamide moiety via sulfonation followed by amide coupling.
Industrial Production Methods:
Industrial synthesis of this compound typically involves streamlined processes with optimized conditions to maximize yield and purity. These include high-efficiency reactors for the sulfonation and coupling steps, stringent quality control measures, and environmentally friendly solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound often targets the sulfonamide group, utilizing reductive agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group, with reagents like sodium hydroxide in aprotic solvents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, in solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Sulfoxides, sulfone derivatives.
Reduction Products: Amine derivatives, reduced sulfonamide forms.
Substitution Products: Hydroxybenzene derivatives.
Applications De Recherche Scientifique
Chemistry:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a precursor in the synthesis of various heterocyclic compounds.
It serves as a key intermediate in organic synthesis for the development of new chemical entities.
Biology:
This compound has shown potential in bioorganic chemistry as a modulator of enzyme activities.
It's being explored for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
There's ongoing research into its potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors.
It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications.
Industry:
Used in the development of advanced materials with specific chemical properties, such as conductive polymers or specialized coatings.
Mécanisme D'action
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects primarily through interactions with specific molecular targets. These include enzymes and receptors involved in inflammatory and pain pathways. The compound's dihydroisoquinoline and sulfonamide groups facilitate binding to active sites, while the thiophene ring enhances its stability and reactivity.
Comparaison Avec Des Composés Similaires
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
2-(Thiophen-3-yl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-4-methoxybenzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a remarkable compound with vast potential across various scientific disciplines. Its synthesis, reactivity, and application in research showcase its importance and uniqueness in the chemical world.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-27-20-6-8-21(9-7-20)29(25,26)23-14-22(19-11-13-28-16-19)24-12-10-17-4-2-3-5-18(17)15-24/h2-9,11,13,16,22-23H,10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIXUQQZNWNPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2482671.png)

![2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)
![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2482679.png)


![4-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-6-(propan-2-yloxy)pyrimidine](/img/structure/B2482682.png)


![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]urea](/img/structure/B2482688.png)
